2-(2-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to introduce the desired functional groups. Common reagents and conditions used in these reactions include:
Fluorination: Introduction of the fluoro group using reagents like N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Coupling Reactions: Formation of the acetamide linkage using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield aniline derivatives, while oxidation may produce carboxylic acids or sulfonic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluoroanilino)-N-(3-nitrophenyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
- 2-(2-fluoro-N-methylsulfonylanilino)-N-phenylacetamide
Uniqueness
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the fluoro, methylsulfonyl, and nitrophenyl groups may enhance its reactivity, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5S/c1-25(23,24)18(14-8-3-2-7-13(14)16)10-15(20)17-11-5-4-6-12(9-11)19(21)22/h2-9H,10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRANEZPMXBTLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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